molecular formula C13H14N2O5 B13487007 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid

Katalognummer: B13487007
Molekulargewicht: 278.26 g/mol
InChI-Schlüssel: WKVXZFCANDIDQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid is a heterocyclic organic compound characterized by a benzoic acid backbone substituted with a 4-ethoxy group and a 2,4-dioxohexahydropyrimidin-1-yl moiety.

Eigenschaften

Molekularformel

C13H14N2O5

Molekulargewicht

278.26 g/mol

IUPAC-Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid

InChI

InChI=1S/C13H14N2O5/c1-2-20-10-4-3-8(12(17)18)7-9(10)15-6-5-11(16)14-13(15)19/h3-4,7H,2,5-6H2,1H3,(H,17,18)(H,14,16,19)

InChI-Schlüssel

WKVXZFCANDIDQS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamide with dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. This reaction proceeds through a one-pot, four-component reaction mechanism, yielding the desired product with a moderate yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and confirm the product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contrasted with related derivatives, as outlined below:

Substituent Variations on the Benzoic Acid Backbone

  • Properties: Increased hydrophobicity due to the ester group, making it less polar than the parent benzoic acid. Detected in textile effluents, suggesting environmental persistence . Key Difference: Absence of the heterocyclic ring limits hydrogen-bonding interactions critical for biological targeting.
  • 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid (CAS 2377643-33-7): Structure: Features a methoxy (-OCH₃) substituent instead of ethoxy (-OC₂H₅) at the 4-position. InChIKey: HCEOVKWPVMWQJA-UHFFFAOYSA-N .
  • 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-4-methylbenzoic acid (CAS 2377643-37-1):

    • Structure : Substitutes ethoxy with a methyl (-CH₃) group.
    • Properties : Methyl groups reduce steric hindrance compared to ethoxy, possibly enhancing binding to hydrophobic enzyme pockets. InChIKey: NXRZIUASGSMTJJ-UHFFFAOYSA-N .

Heterocyclic Ring Modifications

  • 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-benzoic Acid (CAS 2932-65-2): Structure: Replaces the dihydropyrimidine dione with a pyrazolo-pyrimidine ring containing methyl and propyl substituents. Properties: The fused pyrazole-pyrimidine system increases aromaticity and rigidity, likely enhancing receptor-binding affinity.
  • 3-(2,4-Dioxothiazolidin-3-yl)propanenitrile (CAS 851116-09-1):

    • Structure : Substitutes the pyrimidine ring with a thiazolidine dione.
    • Properties : The sulfur atom in the thiazolidine ring increases electronegativity and metabolic stability. Nitrile group adds reactivity, useful in prodrug design. InChIKey: AHYIJUKMQAHZNZ-UHFFFAOYSA-N .

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent (4-position) Heterocyclic Ring Key Properties/Applications
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid Ethoxy (-OC₂H₅) 2,4-Dioxohexahydropyrimidine Moderate polarity, hydrogen-bonding capacity
Ethyl ester 4-ethoxy-benzoic acid Ethoxy (-OC₂H₅) None (esterified benzoic acid) High hydrophobicity; environmental pollutant
3-(2,4-Dioxotetrahydropyrimidin-1-yl)-4-methoxybenzoic acid (2377643-33-7) Methoxy (-OCH₃) 2,4-Dioxotetrahydropyrimidine Enhanced lipophilicity
3-(Pyrazolo-pyrimidinyl)-4-ethoxy-benzoic acid (2932-65-2) Ethoxy (-OC₂H₅) Pyrazolo-pyrimidine Pharmaceutical applications (e.g., Acetildenafil analogs)
3-(2,4-Dioxothiazolidin-3-yl)propanenitrile (851116-09-1) None Thiazolidine dione Metabolic stability; prodrug potential

Key Research Findings and Implications

Substituent Effects : Ethoxy groups confer balanced hydrophilicity, making the parent compound more water-soluble than methyl-substituted analogs but less so than methoxy derivatives .

Environmental Relevance : Simpler analogs like ethyl ester 4-ethoxy-benzoic acid are detected in industrial effluents, highlighting the need for studies on the environmental fate of structurally complex derivatives .

Biologische Aktivität

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse research sources while presenting relevant data tables and case studies.

  • Molecular Formula : C13H15N3O4
  • Molecular Weight : 273.28 g/mol
  • CAS Number : 1397836-41-7

The biological activity of 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid primarily involves its interaction with various biological targets, including enzymes and receptors. Its structure suggests potential inhibitory effects on certain metabolic pathways.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. A study demonstrated that compounds with similar structures showed enhanced radical scavenging activities, indicating a potential for therapeutic applications in oxidative stress-related diseases.

Antimicrobial Activity

Several studies have assessed the antimicrobial efficacy of compounds related to 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid. For instance, derivatives were tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For example, it has shown potential as an inhibitor of xanthine oxidase, which is relevant in the treatment of gout and hyperuricemia. This inhibition can lead to reduced uric acid levels in the blood.

Study 1: Antioxidant Efficacy

In a controlled study, a derivative of 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid was tested for its antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound exhibited IC50 values comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)Standard
Test Compound25Ascorbic Acid (30)
Control50-

Study 2: Antimicrobial Properties

A series of derivatives were screened against Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the ethoxy group enhanced antimicrobial activity significantly.

DerivativeZone of Inhibition (mm)Bacterial Strain
Compound A15S. aureus
Compound B12E. coli

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.